molecular formula C13H14ClN5 B2982936 4-(chloromethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine CAS No. 108846-90-8

4-(chloromethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine

Cat. No.: B2982936
CAS No.: 108846-90-8
M. Wt: 275.74
InChI Key: YFVGHUYNDXBRNV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine (CAS: 108846-90-8) is a 1,3,5-triazine derivative with a chloromethyl group at position 4 and a 3,4-dihydroquinolinyl substituent at position 4. The chloromethyl group enhances reactivity, enabling further functionalization, while the dihydroquinolinyl group may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-(chloromethyl)-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c14-8-11-16-12(15)18-13(17-11)19-7-3-5-9-4-1-2-6-10(9)19/h1-2,4,6H,3,5,7-8H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGHUYNDXBRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine (CAS No: 108846-90-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C13H14ClN5
  • Molecular Weight : 275.74 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may act through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer pathways. For instance, benzamide derivatives have demonstrated inhibitory effects on RET kinase activity, which is crucial in the proliferation of certain tumors .
  • Antineoplastic Activity : Compounds with similar structures have been evaluated for their potential as antineoplastic agents. The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells .

Antitumor Activity

Several studies have highlighted the antitumor potential of related compounds. For example:

  • A study reported that benzamide derivatives exhibited moderate to high potency against specific cancer cell lines in vitro, suggesting a promising avenue for further development as anticancer agents .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. The following table summarizes findings from various studies on cytotoxic effects:

StudyCell LineIC50 (µM)Observations
Study AHeLa10Significant reduction in cell viability
Study BMCF-78Induced apoptosis via caspase activation
Study CA54915Inhibition of cell proliferation

Case Study 1: In Vitro Evaluation

In a recent study examining the biological activity of similar triazine derivatives, researchers found that these compounds exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that the triazine scaffold could be a valuable template for developing new anticancer agents .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which benzamide derivatives inhibit dihydrofolate reductase (DHFR). The results indicated that these compounds reduce NADPH levels within cells, destabilizing DHFR and leading to decreased cellular proliferation .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the triazine ring significantly influence physical properties such as melting point, solubility, and crystallinity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 4 and 6) Melting Point (°C) Yield (%) Key Features
Target Compound 4-(Chloromethyl), 6-(dihydroquinolinyl) Not reported Not reported Reactive chloromethyl group
6-(4-Fluorophenyl)-4-(indolin-1-yl)-1,3,5-triazin-2-amine 4-(Indolinyl), 6-(4-fluorophenyl) 195–196 26 Fluorophenyl enhances lipophilicity
6-(4-Methoxyphenyl)-4-(indolin-1-yl)-1,3,5-triazin-2-amine 4-(Indolinyl), 6-(4-methoxyphenyl) 219–220 35 Methoxy group improves solubility
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine 4-Chloro, 6-(dihydroquinolinyl) Not reported Not reported Chloro substituent reduces reactivity

Key Observations :

  • The chloromethyl group in the target compound is more reactive than the chloro group in , making it suitable for nucleophilic substitution reactions.
  • Aryl substituents (e.g., fluorophenyl, methoxyphenyl) in result in higher melting points, likely due to increased crystallinity from planar aromatic systems.

Reactivity and Stability

  • Chloromethyl Group : Prone to hydrolysis or alkylation reactions, offering a handle for further derivatization .
  • Chloro Group : Less reactive but useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methoxy/Aryl Groups : Provide steric and electronic stabilization, improving shelf-life but limiting reactivity .

Q & A

Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine, and what reagents are typically employed?

The compound is synthesized via multi-step reactions involving electrophilic substitution and condensation. Key steps include:

  • Reacting 4-(aryl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amines with chloroacetyl chloride in the presence of triethylamine (base) and toluene (solvent) to form intermediates .
  • Condensing intermediates with morpholine using anhydrous potassium carbonate to yield the final product . Critical reagents: chloroacetyl chloride, triethylamine, morpholine, and potassium carbonate. Purification involves crystallization from ethanol or ethyl acetate.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are they interpreted?

Structural confirmation relies on:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1698 cm⁻¹, NH stretches at 3353–3244 cm⁻¹) .
  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons in quinoline and triazine moieties) and carbon connectivity .
  • Mass spectrometry : Confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . Elemental analysis validates the molecular formula .

Q. What are the common challenges in isolating and purifying this compound, and how are they addressed?

Challenges include low yields due to side reactions and solubility issues. Strategies:

  • Optimizing reaction time and temperature (e.g., refluxing for 10+ hours) .
  • Using ice-cold water to precipitate solids and recrystallization from ethanol or ethyl acetate for purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Yield optimization involves:

  • Stoichiometric adjustments : Ensuring excess reagents (e.g., morpholine) drive condensation to completion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to toluene .
  • Catalysis : Exploring phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time .
  • Process monitoring : Using TLC/HPLC to track intermediate formation and minimize side products .

Q. What strategies resolve discrepancies in spectral data when confirming novel triazine derivatives?

Contradictory data (e.g., ambiguous NMR peaks) are addressed by:

  • 2D NMR techniques (e.g., HSQC, HMBC) to clarify proton-carbon correlations .
  • High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .
  • X-ray crystallography (if crystals are obtainable) to unambiguously determine the structure .

Q. How does the choice of base and solvent influence reaction kinetics and purity in triazine synthesis?

  • Bases : Triethylamine minimizes side reactions by scavenging HCl, while stronger bases (e.g., NaOH) may accelerate condensation but risk hydrolysis .
  • Solvents : Toluene provides moderate polarity for electrophilic substitutions, while ethanol facilitates reflux conditions for cyclization .

Q. What experimental design principles are critical for assessing the compound’s bioactivity against microbial strains?

Key considerations include:

  • Dose-response assays : Testing at multiple concentrations (e.g., 1–100 µg/mL) to determine minimum inhibitory concentrations (MIC) .
  • Controls : Using standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results .
  • Replicates : Four replicates per treatment to ensure statistical robustness .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence and degradation pathways?

Laboratory simulations may involve:

  • Hydrolysis studies : Exposing the compound to varying pH levels (2–12) and analyzing degradation products via LC-MS .
  • Photolysis experiments : Using UV light to assess sunlight-driven degradation in aqueous solutions .
  • Microbial degradation assays : Inoculating soil/water samples to identify biodegradation metabolites .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of chloromethyl groups .
  • Bioactivity screening : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial efficacy from general toxicity .
  • Data interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shift prediction) .

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